molecular formula C13H16FNO5S B7557026 2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid

2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid

Katalognummer B7557026
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: ROZVQRMGWZYBHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid, also known as CFTR corrector 4, is a chemical compound that has been extensively researched for its potential therapeutic applications in treating cystic fibrosis.

Wirkmechanismus

2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 corrects the folding and trafficking of this compound protein by binding to a specific site on the protein known as the fourth intracellular loop (ICL4). This binding stabilizes the protein and allows it to be transported to the cell membrane, where it can function properly.
Biochemical and Physiological Effects:
This compound corrector 4 has been shown to increase the levels of functional this compound protein in cells derived from cystic fibrosis patients. This increase in this compound function leads to improved chloride transport across cell membranes, which can improve lung function and reduce the risk of lung infections in cystic fibrosis patients.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 is that it has been shown to be effective in correcting this compound protein folding and trafficking in cells derived from a wide range of cystic fibrosis patients, regardless of the specific genetic mutation causing their disease. However, one limitation of this compound corrector 4 is that it may not be effective in all patients, as some mutations may be more difficult to correct than others.

Zukünftige Richtungen

Future research on 2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 could focus on developing more potent and specific compounds that target this compound protein folding and trafficking. Additionally, research could focus on developing combination therapies that target multiple aspects of the disease, such as this compound corrector 4 in combination with other drugs that target the underlying genetic mutation. Finally, research could focus on developing more efficient methods for delivering this compound corrector 4 to cells and tissues in the body.

Synthesemethoden

2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 can be synthesized using a multistep process involving several chemical reactions. The initial step involves the reaction of cyclopropylmethyl bromide with 3-fluoro-4-methoxyaniline to produce 2-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. This intermediate is then reacted with p-toluenesulfonyl chloride to produce 2-(cyclopropylmethyl)-3-fluoro-4-methoxyphenylsulfonyl chloride. Finally, this compound is reacted with glycine to produce this compound corrector 4.

Wissenschaftliche Forschungsanwendungen

2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 has been extensively researched for its potential therapeutic applications in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound corrector 4 has been shown to correct the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is defective in cystic fibrosis patients. This correction allows for the proper functioning of this compound, which regulates the transport of chloride ions across cell membranes.

Eigenschaften

IUPAC Name

2-[cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5S/c1-20-12-5-4-10(6-11(12)14)21(18,19)15(8-13(16)17)7-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZVQRMGWZYBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2CC2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.